1-(2-chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-Chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carboxamide group, a chlorobenzyl group, and a difluorophenyl group, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the condensation of 2-chlorobenzyl chloride with 3,4-difluorophenylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the carboxamide group, leading to different structural isomers.
Substitution: Substitution reactions at the chlorobenzyl or difluorophenyl groups can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives or amides.
Substitution Products: Derivatives with new functional groups at the chlorobenzyl or difluorophenyl positions.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug discovery, particularly in the development of new treatments for diseases.
Industry: Its unique properties make it useful in the design of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity. The chlorobenzyl and difluorophenyl groups contribute to the compound's overall shape and electronic properties, influencing its biological activity.
Comparison with Similar Compounds
2-Chlorobenzyl chloride: A simpler compound with a similar chlorobenzyl group.
3,4-Difluorophenylamine: A related amine with difluorophenyl substitution.
Pyridine-3-carboxamide: A pyridine derivative with a carboxamide group.
Uniqueness: 1-(2-Chlorobenzyl)-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its combination of functional groups and structural complexity
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-4-2-1-3-12(15)10-24-11-13(5-8-18(24)25)19(26)23-14-6-7-16(21)17(22)9-14/h1-9,11H,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDRHBZFMJWGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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